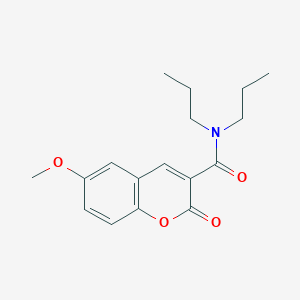

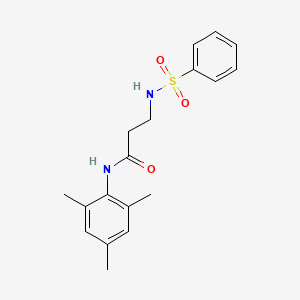

6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Coumarin derivatives, such as 6-methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, N-(3-methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide, and 6-methoxy-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, have been synthesized and structurally characterized . These molecules display intramolecular N—H O and weak C—H O hydrogen bonds, which probably contribute to the approximate planarity of the molecules .

Synthesis Analysis

The synthesis of these compounds involves the use of coumarin as a building block due to its synthetic accessibility and substitution variability . The specific synthesis process for “6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide” is not mentioned in the sources I found.Molecular Structure Analysis

The structural analyses revealed that these molecules are coumarin derivatives with a phenylamide substituent at position 3 of the coumarin ring . The supramolecular structures feature C—H O hydrogen bonds and π–π interactions .Applications De Recherche Scientifique

Crystal Structure Analysis

Research on chromene derivatives, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its polymorphs, has elucidated their crystal structures, showcasing the anti-rotamer conformation about the C-N bond. These studies provide a foundation for understanding the molecular arrangement and potential interactions of chromene derivatives in solid states, which is crucial for material science and drug design applications (J. Reis et al., 2013).

Fluorescence Properties

The synthesis and characterization of benzo[c]coumarin carboxylic acids have revealed excellent fluorescence properties in ethanol solution and the solid state for compounds with a larger conjugated system and various H-bonds. This suggests potential applications in optical materials and sensors, where fluorescence can serve as a key property for detection and signaling (Juan Shi et al., 2017).

Biological Activity

Studies on chromene derivatives have also explored their biological activities, such as anti-ChE activity and neuroprotective effects, indicating potential therapeutic applications for diseases like Alzheimer's. The compound N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide demonstrated good anti-acetylcholinesterase activity and neuroprotective effect against H2O2-induced cell death in PC12 neurons (Mina Saeedi et al., 2017).

Antimicrobial Activity

Synthesis and biological evaluation of innovative coumarin derivatives containing the thiazolidin-4-one ring have shown promising antibacterial activity. This highlights the potential of chromene derivatives as scaffolds for developing new antimicrobial agents, contributing to the fight against resistant bacterial strains (C. K. Ramaganesh et al., 2010).

Photochromism

Research on the photochromism of chromene crystals has unveiled a new property of chromenes, which could be harnessed in developing photoresponsive materials. These materials have applications in information storage, smart windows, and molecular switches, where reversible changes in properties upon light exposure are desirable (J. Hobley et al., 2000).

Mécanisme D'action

Coumarins display anticancer, antiviral, anti-inflammatory, and antioxidant biological properties . They have been shown to be valid scaffolds for the development of monoamino oxidase B inhibitors . The specific mechanism of action for “6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide” is not mentioned in the sources I found.

Propriétés

IUPAC Name |

6-methoxy-2-oxo-N,N-dipropylchromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-4-8-18(9-5-2)16(19)14-11-12-10-13(21-3)6-7-15(12)22-17(14)20/h6-7,10-11H,4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNCOHOCOZNKBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2858557.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2858562.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2858564.png)

![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858566.png)

![2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2858567.png)

![2-{[6-(3,4-Dimethylanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}phenyl benzoate](/img/structure/B2858570.png)

![(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol](/img/structure/B2858571.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2858576.png)

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2858577.png)